methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Overview
Description
Methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea or its analogues . This reaction is followed by further modifications to introduce the trifluoromethyl group and other substituents.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation, solvent-free conditions, and various catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include Lawesson’s reagent for thioxo derivatives, methyl bromoacetate for alkylation, and various N-nucleophiles, amines, and hydrazines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with Lawesson’s reagent can yield thioxo derivatives, while alkylation with methyl bromoacetate can produce alkylated pyrimidines .
Scientific Research Applications
Methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methyl-2-oxo-4-undecyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar in structure but with an undecyl group instead of the trifluoromethyl group.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar core structure but with different substituents.
Uniqueness
The presence of the trifluoromethyl group in methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate imparts unique chemical and biological properties, making it distinct from other similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in drug development .
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-4-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O5/c1-12-18(20(30)32-2)19(28-21(31)26-12)13-5-3-8-16(9-13)33-11-17(29)27-15-7-4-6-14(10-15)22(23,24)25/h3-10,19H,11H2,1-2H3,(H,27,29)(H2,26,28,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGHJUQRAHFNCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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